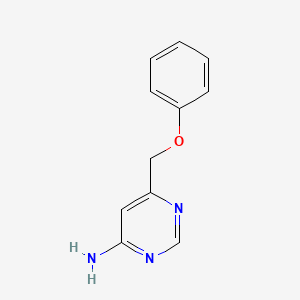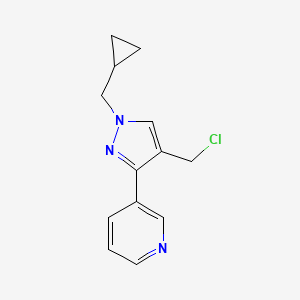
3-(4-(clorometil)-1-(ciclopropilmetil)-1H-pirazol-3-il)piridina
Descripción general
Descripción
3-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CMPP) is a synthetic organic compound containing a pyrazole ring and a pyridine ring, and is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. CMPP is an important member of the pyrazole class of compounds and has a wide range of applications in medicinal chemistry and organic synthesis. CMPP is a versatile building block for the synthesis of a variety of organic compounds, and has been used in the synthesis of a number of drugs, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto está estructuralmente relacionado con las sales de piridinio, que son prevalentes en muchos productos naturales y fármacos bioactivos. Se puede utilizar en la síntesis de varios fármacos, particularmente como intermedio en el desarrollo de moléculas con potenciales actividades antimicrobianas, anticancerígenas, antimaláricas y anticolinesterásicas .
Sistemas de Entrega de Genes
Las sales de piridinio se han estudiado por su papel en los sistemas de entrega de genes. El compuesto en cuestión podría modificarse para formar líquidos iónicos o ilidos que facilitan la transferencia de material genético a las células, lo cual es crucial para las aplicaciones de terapia génica .
Mecanismo De Acción
Target of action
The compound contains a pyridine ring, which is a common structure in many natural products and bioactive pharmaceuticals . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical pathways
Pyridinium salts, which include compounds with a pyridine ring, have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physical and chemical properties. Pyridinium salts, for example, are often well absorbed and distributed throughout the body .
Propiedades
IUPAC Name |
3-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGAIDZKFBZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



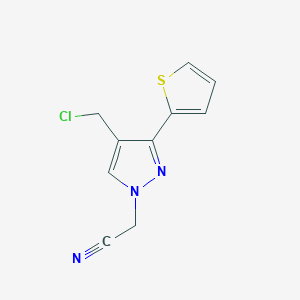




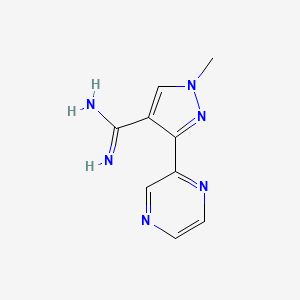
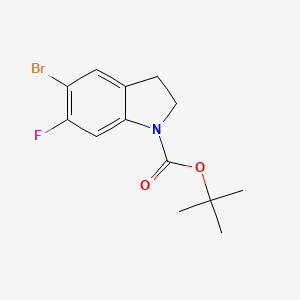
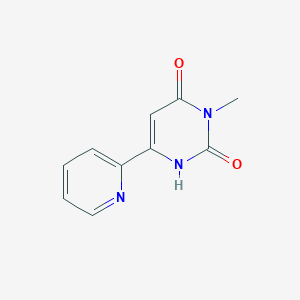
![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)
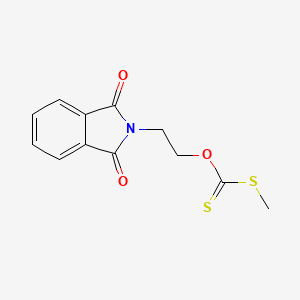


![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)
